REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH2:9][NH:10][CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)(C)(C)C.C(N(CC)CC)C.ClCC(Cl)=O.[H-].[Na+].[C:32]([OH:38])([C:34](F)(F)F)=O>C(Cl)Cl.C1COCC1>[O:14]1[CH2:15][CH2:16][CH:11]([N:10]2[CH2:9][CH2:8][NH:7][CH2:34][C:32]2=[O:38])[CH2:12][CH2:13]1 |f:3.4|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCCNC1CCOCC1)=O
|
Name
|
|
Quantity
|
11.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
residue
|
Quantity
|
7.66 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1.62 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partitioned between DCM and saturated NaHCO3 aqueous solution
|
Type
|
CUSTOM
|
Details
|
The organic layer was isolated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at RT for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
partitioned between DCM and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield an orange residue
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at RT for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
WASH
|
Details
|
then eluted with 2 M NH3 in MeOH
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCC(CC1)N1C(CNCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.26 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |